molecular formula C22H19NO5 B5226940 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B5226940
M. Wt: 377.4 g/mol
InChI Key: QROJKAQRBGXZJF-UHFFFAOYSA-N
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Description

“N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide” is a synthetic organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of methoxy groups and an acetamide functional group, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-25-18-9-5-6-10-19(18)27-13-22(24)23-16-12-20-15(11-21(16)26-2)14-7-3-4-8-17(14)28-20/h3-12H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROJKAQRBGXZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide” typically involves the following steps:

    Formation of the dibenzofuran core: This can be achieved through various methods such as the cyclization of biphenyl derivatives or the oxidative coupling of phenols.

    Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acetamide formation: The acetamide functional group can be introduced through the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or other oxidized derivatives.

    Reduction: The acetamide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield hydroxylated derivatives, while reduction of the acetamide group could yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with applications in drug discovery and development.

    Medicine: As a candidate for the development of new therapeutic agents.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide” would depend on its specific biological targets and pathways. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound of the dibenzofuran class.

    Methoxy-substituted dibenzofurans: Compounds with similar methoxy groups.

    Acetamide derivatives: Compounds with similar acetamide functional groups.

Uniqueness

“N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide” is unique due to the specific combination of the dibenzofuran core, methoxy groups, and acetamide functional group. This combination may confer unique chemical and biological properties that distinguish it from other similar compounds.

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